![molecular formula C18H24ClN3O4S B2524192 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1189857-17-7](/img/structure/B2524192.png)
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
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Overview
Description
The compound contains a tetrahydrothiazolo[5,4-c]pyridine core, which is a bicyclic structure with a thiazole ring fused to a pyridine ring . This core is substituted with an ethyl group and a benzamide moiety, which itself is substituted with three methoxy groups .
Molecular Structure Analysis
The compound’s molecular structure is likely to be largely planar due to the conjugated system of the thiazolo[5,4-c]pyridine core . The presence of the benzamide and ethyl groups may introduce some steric hindrance .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions, especially at the pyridine nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar benzamide and pyridine groups suggest that it might have some degree of solubility in polar solvents .Scientific Research Applications
Anticoagulant and Anti-Thrombotic Properties
The compound has been investigated for its potential as an anticoagulant and anti-thrombotic agent. Specifically, it inhibits factor Xa, a key enzyme involved in the coagulation cascade. Researchers have synthesized derivatives of this compound and evaluated their inhibitory activities against factor Xa. Notably, some derivatives demonstrated potent inhibitory effects when administered orally to rats .
Intermediate for Edoxaban Synthesis
Edoxaban, an oral anticoagulant, directly inhibits factor Xa. Our compound serves as an intermediate in the synthesis of edoxaban. By understanding its role in the synthetic pathway, researchers can optimize the production of this clinically relevant anticoagulant .
Antithrombotic Agents
The compound has been used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives. These derivatives exhibit antithrombotic properties, making them potential candidates for preventing blood clot formation .
Future Directions
properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c1-5-21-7-6-12-15(10-21)26-18(19-12)20-17(22)11-8-13(23-2)16(25-4)14(9-11)24-3;/h8-9H,5-7,10H2,1-4H3,(H,19,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMPHEMGDLLYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride |
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